6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
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Overview
Description
6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is a unique compound characterized by its spirocyclic structure, which includes a trifluoromethyl group attached to a cyclopropane ring fused with an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of indoline derivatives with cyclopropane precursors under specific conditions. For instance, the use of trifluoromethylated reagents in the presence of catalysts can facilitate the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the indoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism by which 6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Compounds such as spirooxindoles share a similar spirocyclic structure and exhibit comparable biological activities.
Trifluoromethylated compounds: Other compounds with trifluoromethyl groups, such as trifluoromethylbenzene, also display enhanced stability and reactivity.
Uniqueness
6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is unique due to the combination of its spirocyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)7-1-2-8-9(5-7)15-6-10(8)3-4-10/h1-2,5,15H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZNTAOQDCJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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